IQ-3 compound discovery and synthesis pathway
IQ-3 compound discovery and synthesis pathway
An In-depth Technical Guide to the Discovery and Synthesis of IQ-3, a Selective JNK3 Inhibitor
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the compound IQ-3, a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to IQ-3
IQ-3 is a small molecule identified as a specific inhibitor of the c-Jun N-terminal kinase (JNK) family, with a notable preference for the JNK3 isoform.[1][2] Its chemical name is (E)-11H-indeno[1,2-b]quinoxalin-11-one O-furan-2-carbonyl oxime, and it is registered under CAS number 312538-03-7. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[] The selective inhibition of JNK3 by compounds like IQ-3 holds therapeutic potential for neurodegenerative diseases and other conditions where JNK3 activity is implicated.[4][5]
Quantitative Biological Data
The biological activity of IQ-3 has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory concentrations.
Table 1: Kinase Binding Affinity of IQ-3
| Kinase | Dissociation Constant (Kd) |
| JNK1 | 240 nM[2] |
| JNK2 | 290 nM[2] |
| JNK3 | 66 nM[2] |
Table 2: In Vitro Inhibitory Activity of IQ-3
| Assay | Cell Line | IC50 |
| NF-κB/AP-1 Transcriptional Activity (LPS-induced) | THP-1 Blue | 1.4 μM[2] |
| TNF-α Production | Human MonoMac-6 | 2.2 μM[1] |
| IL-6 Production | Human MonoMac-6 | 1.5 μM[1] |
| TNF-α Production | Human PBMCs | 4.7 μM[1] |
| IL-6 Production | Human PBMCs | 9.1 μM[1] |
| Nitric Oxide (NO) Production | Murine J774.A1 | 6.1 μM[1] |
Synthesis Pathway
The synthesis of IQ-3 and related 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs involves a multi-step process. The core scaffold, 11H-indeno[1,2-b]quinoxalin-11-one, is first synthesized, followed by oximation and subsequent acylation.
Caption: Synthesis pathway of IQ-3 from Ninhydrin and o-Phenylenediamine.
Experimental Protocols
Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one (Compound 1)
The synthesis of the core scaffold is achieved through the condensation of ninhydrin with o-phenylenediamine.[6]
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Materials: Ninhydrin, o-phenylenediamine, ethanol.
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Procedure:
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A solution of ninhydrin in ethanol is prepared.
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An equimolar amount of o-phenylenediamine, also dissolved in ethanol, is added to the ninhydrin solution.
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The mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
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The crude product is washed with cold ethanol and dried to yield 11H-indeno[1,2-b]quinoxalin-11-one.
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Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one oximes
The general procedure for the synthesis of oxime derivatives involves the reaction of the ketone precursor with hydroxylamine.[6]
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Materials: 11H-indeno[1,2-b]quinoxalin-11-one, hydroxylamine hydrochloride, sodium hydroxide, ethanol.
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Procedure:
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11H-indeno[1,2-b]quinoxalin-11-one is dissolved in hot ethanol.
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Hydroxylamine hydrochloride and sodium hydroxide are added to the solution.
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The reaction mixture is heated under reflux. The progress of the reaction is monitored by TLC.
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After completion, the mixture is cooled, and the product is isolated by filtration.
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The resulting oxime can be further purified by recrystallization.
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Mechanism of Action: JNK Signaling Pathway
IQ-3 functions as a competitive inhibitor at the ATP-binding site of JNK3.[1] The JNK signaling cascade is a key pathway in the cellular response to stress. Its activation leads to the phosphorylation of various downstream targets, including transcription factors like c-Jun, which in turn regulate the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Caption: Simplified JNK signaling pathway and the inhibitory action of IQ-3.
Conclusion
IQ-3 is a well-characterized selective JNK3 inhibitor with potential for further development as a therapeutic agent. Its synthesis is achievable through established chemical reactions, and its biological activity is potent and selective. This guide provides the core technical information necessary for researchers to understand and potentially work with this compound. All products mentioned are for research use only and not for human use.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
